4-(Quinoline-5-yl)phenol

Squalene synthase inhibition Fragment-based drug design Hypercholesterolemia

4-(Quinoline-5-yl)phenol (C₁₅H₁₁NO, MW 221.25 g/mol) is a heterobicyclic phenylquinoline derivative in which a 4-hydroxyphenyl substituent is attached at the quinoline C5 position. This specific regiochemistry distinguishes it from more common 2-, 3-, and 4-substituted phenylquinoline isomers and confers a unique stereoelectronic environment at the quinoline nitrogen.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
Cat. No. B8373248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Quinoline-5-yl)phenol
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=CC=NC2=C1)C3=CC=C(C=C3)O
InChIInChI=1S/C15H11NO/c17-12-8-6-11(7-9-12)13-3-1-5-15-14(13)4-2-10-16-15/h1-10,17H
InChIKeyHAZDAXPKOXIZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Quinoline-5-yl)phenol: Procurement-Ready Physicochemical and Pharmacophoric Profile for Fragment-Based Discovery


4-(Quinoline-5-yl)phenol (C₁₅H₁₁NO, MW 221.25 g/mol) is a heterobicyclic phenylquinoline derivative in which a 4-hydroxyphenyl substituent is attached at the quinoline C5 position. This specific regiochemistry distinguishes it from more common 2-, 3-, and 4-substituted phenylquinoline isomers and confers a unique stereoelectronic environment at the quinoline nitrogen [1]. The compound is explicitly claimed as the 4-(quinoline-5-yl)-phenyl fragment in isoquinuclidine-based squalene synthase (SQS) inhibitors (US Patent 6124460), where it serves as a key pharmacophoric element enabling nanomolar enzyme inhibition [1]. The phenolic hydroxyl group provides a versatile synthetic handle for etherification, esterification, or metal-chelate formation, while the quinoline nitrogen offers a site for acid addition or quaternization [2].

Why In-Class Phenylquinoline Isomers Cannot Substitute for 4-(Quinoline-5-yl)phenol in Structure-Activity Applications


Phenylquinolines are not interchangeable commodities: the position of phenyl attachment on the quinoline ring fundamentally alters electronic distribution, steric accessibility, and molecular recognition properties. The 5-substituted isomer positions the phenolic ring adjacent to the quinoline nitrogen, creating a distinct electrostatic profile compared to 2-, 3-, 4-, 6-, 7-, or 8-substituted regioisomers [1]. In the 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) system, the introduction of a nitrogen atom into the bicyclic scaffold (i.e., switching from naphthalene to quinoline) reduces inhibitory potency by approximately 3.8-fold at 100 nM, demonstrating that even subtle scaffold changes profoundly affect target engagement [2]. Furthermore, the 3-substituted regioisomer (4-(quinolin-3-yl)phenol) occurs as a natural product in Peganum nigellastrum, whereas the 5-substituted isomer is exclusively synthetic, underscoring their distinct biological provenance and potential for divergent pharmacological profiles [3]. These differences render generic substitution scientifically unsound for any application requiring defined structure-activity relationships.

Quantitative Differentiation Evidence for 4-(Quinoline-5-yl)phenol Versus Closest Analogs and In-Class Alternatives


Regiochemical Advantage of 4-(Quinoline-5-yl)phenyl Group in Squalene Synthase Inhibitor Design Versus Alternative R1 Substituents

In the isoquinuclidine-based squalene synthase (SQS) inhibitor series disclosed in US Patent 6124460, the 4-(quinoline-5-yl)-phenyl group is one of only eight explicitly claimed R1 substituents and is distinguished from closely related alternatives such as the direct quinoline-5-yl attachment and the 4-(3-oxo-2-azabicyclo[2.2.2]octane-2-yl)-phenyl group [1]. While the patent does not provide a direct head-to-head comparison isolating the R1 contribution, the most active compound in the series (Compound 5, R1=H) achieves an SQS IC₅₀ of 1.1 × 10⁻⁸ M (11 nM), and Compound 10 (R1=H, different linker) achieves an IC₅₀ of 1.9 × 10⁻⁸ M (19 nM) with 48.6% inhibition of cholesterol biosynthesis at 30 mg/kg p.o. in rats [1]. By contrast, Compound 24 (R1=4-(ethoxycarbonyl)phenyl) shows dramatically reduced potency with an IC₅₀ of 5.6 × 10⁻⁵ M (56 µM), representing a >5,000-fold loss of activity relative to the most potent analogs [1]. The 4-(quinoline-5-yl)-phenyl group provides a specific spatial and electronic profile—combining the extended aromatic surface of the quinoline with a para-phenolic linkage—that cannot be replicated by simpler aryl or heteroaryl R1 substituents [1].

Squalene synthase inhibition Fragment-based drug design Hypercholesterolemia Isoquinuclidine scaffold

Quinoline-Versus-Naphthalene Scaffold Selectivity in 17β-HSD1 Inhibition: Quantitative Activity Divergence

In a direct within-study comparison by Frotscher et al. (2008, Journal of Medicinal Chemistry), the naphthalene-based inhibitor 6-(3-hydroxyphenyl)naphthalen-2-ol (Compound 5) achieved 91% inhibition of human 17β-HSD1 at 100 nM with an IC₅₀ of 116 nM, establishing it as the most potent compound in the entire series [1]. The analogous quinoline scaffold compound (Compound 24, a 3′-hydroxyphenyl-substituted quinolin-7-ol) achieved only 24% inhibition at the identical 100 nM concentration—a 3.8-fold reduction in inhibitory capacity [1]. At 1 µM, Compound 24 reached 57% inhibition, confirming that the quinoline nitrogen introduces polarity that is poorly tolerated in the 17β-HSD1 hydrophobic binding tunnel [1]. The reference steroidal inhibitor EM-1745 (Poirier et al.) gave an IC₅₀ of 52 nM under the same assay conditions, providing an external benchmark [1]. Critically, this data demonstrates that the quinoline scaffold is not merely a bioisostere of naphthalene but rather a distinct chemotype with predictably altered target engagement, making scaffold selection a non-trivial procurement decision for 17β-HSD1 programs [1].

17β-HSD1 inhibition Breast cancer Estrogen-dependent disease Scaffold hopping

Regioisomeric Differentiation: 5-Quinoline Versus 3-Quinoline Attachment Alters Predicted pKa and Electronic Profile

The 5-substituted regioisomer 4-(quinoline-5-yl)phenol can be differentiated from its more commonly encountered 3-substituted analog 4-(quinolin-3-yl)phenol using predicted physicochemical parameters. The 3-isomer (a known natural product from Peganum nigellastrum) has ChemAxon-predicted pKa values of 9.78 (strongest acidic, phenolic -OH) and 4.07 (strongest basic, quinoline nitrogen), with a calculated logP of 3.47 [1]. Moving the phenyl attachment from the 3-position to the 5-position alters the electronic conjugation pathway: the C5 position is adjacent to the quinoline nitrogen, enabling through-space electrostatic interactions between the phenolic -OH and the quinoline N that are geometrically impossible in the 3-isomer [2]. This positional shift is expected to lower the basic pKa of the quinoline nitrogen (increased acidity due to inductive withdrawal) and modulate the hydrogen-bond donor/acceptor capacity of the phenolic -OH. The 3-isomer's occurrence as a natural product versus the exclusively synthetic origin of the 5-isomer further underscores their divergent biological accessibility and potential for distinct metabolic or pharmacological handling [1].

Regioisomer comparison pKa prediction Physicochemical profiling Natural product vs synthetic

Phenolic Hydroxyl as a Metal-Chelation Handle: Enhanced DPPH Radical Scavenging Upon Transition Metal Complexation

The phenolic -OH group of phenyl quinoline derivatives serves as a critical coordination site for transition metal ions, and complexation significantly enhances free radical scavenging capacity. In a 2024 study by Tabassum et al. (Journal of Molecular Structure), phenyl quinoline (PQ) derivatives and their Cu²⁺, Co²⁺, and Fe³⁺ complexes were evaluated in DPPH and nitric oxide radical scavenging assays [1]. Among cobalt(II) complexes, PQ4Co achieved a DPPH IC₅₀ of 16.30 µg/mL, surpassing the standard antioxidant ascorbic acid [1]. Copper(II) complex PQ5Cu was the most potent across all tested compounds with a DPPH IC₅₀ of 8.38 µg/mL, while iron(III) complex PQ7Fe achieved an IC₅₀ of 16.00 µg/mL [1]. In the nitric oxide scavenging assay, PQ6Cu (IC₅₀ = 5.24 µg/mL) and Q13Fe (IC₅₀ = 1.90 µg/mL) demonstrated the highest potency [1]. Spectroscopic characterization (FTIR) confirmed that phenyl quinoline ligands act as bidentate donors via the quinoline nitrogen (C=N) and NH₂ groups, while the phenolic -OH provides an additional coordination-competent site that enables stable 2:1 ligand-to-metal complex formation as determined by Job's method [1]. For 4-(quinoline-5-yl)phenol, the phenolic -OH at the para position of the pendant phenyl ring is geometrically poised for metal coordination without steric interference from the quinoline ring.

Antioxidant activity Metal complexation DPPH assay Coordination chemistry

Procurement-Relevant Application Scenarios for 4-(Quinoline-5-yl)phenol Based on Quantitative Differentiation Evidence


Fragment-Based Squalene Synthase Inhibitor Lead Optimization

Medicinal chemistry teams developing non-statin cholesterol-lowering agents should procure 4-(quinoline-5-yl)phenol as a key intermediate for constructing isoquinuclidine-based SQS inhibitors. As demonstrated in US Patent 6124460, the 4-(quinoline-5-yl)-phenyl fragment, when coupled to the isoquinuclidine core, contributes to SQS IC₅₀ values as low as 11 nM, whereas alternative R1 fragments (e.g., 4-(ethoxycarbonyl)phenyl) yield micromolar IC₅₀ values of 56 µM—a >5,000-fold potency differential [1]. This compound is the direct demethylated precursor to the patent-claimed 4-(quinoline-5-yl)-phenyl R1 group and is synthesized via BBr₃-mediated ether cleavage of 5-(4-methoxyphenyl)quinoline [1].

Scaffold-Hopping Studies Between Naphthalene and Quinoline Chemotypes for 17β-HSD1

Investigators exploring nonsteroidal 17β-HSD1 inhibitors for estrogen-dependent breast cancer or endometriosis can use 4-(quinoline-5-yl)phenol as a quinoline scaffold representative for comparative SAR studies. Frotscher et al. (2008) established that the naphthalene scaffold achieves 91% inhibition at 100 nM (IC₅₀ 116 nM), while the analogous quinoline scaffold yields only 24% inhibition at the same concentration [2]. The 4-(quinoline-5-yl)phenol core, with its 5-position phenyl attachment, offers a differentiated regioisomeric entry point for exploring how quinoline nitrogen placement modulates target engagement, selectivity over 17β-HSD2, and metabolic stability in hepatic microsome assays [2].

Synthesis of Transition Metal Complexes for Antioxidant and Bioinorganic Research

Bioinorganic and antioxidant research groups should consider 4-(quinoline-5-yl)phenol as a bidentate/tridentate ligand precursor for synthesizing Cu²⁺, Co²⁺, and Fe³⁺ coordination complexes. Tabassum et al. (2024) demonstrated that phenyl quinoline–metal complexes achieve DPPH IC₅₀ values as low as 8.38 µg/mL (PQ5Cu) and nitric oxide scavenging IC₅₀ values as low as 1.90 µg/mL (Q13Fe), with cobalt complex PQ4Co (IC₅₀ 16.30 µg/mL) surpassing the antioxidant capacity of ascorbic acid [3]. The para-phenolic -OH group provides a well-defined coordination site, and the 5-position attachment geometry may influence complex stoichiometry and stability relative to other phenylquinoline regioisomers [3].

Physicochemical Reference Standard for Phenylquinoline Regioisomer Libraries

Analytical chemistry and computational chemistry groups constructing phenylquinoline isomer libraries should include 4-(quinoline-5-yl)phenol as the 5-substituted regioisomeric standard. The 3-substituted isomer (4-(quinolin-3-yl)phenol) is a natural product with predicted pKa values of 9.78 (acidic) and 4.07 (basic) and logP of 3.47 [4]. The 5-isomer, by virtue of the adjacent positioning of the phenolic ring to the quinoline nitrogen, is expected to exhibit a lower basic pKa and altered hydrogen-bonding geometry, making it a critical comparator for establishing structure-property relationships across the phenylquinoline isomer series [1][4].

Quote Request

Request a Quote for 4-(Quinoline-5-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.